3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Description
3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a bicyclic organic compound characterized by a 3-azabicyclo[3.1.1]heptane core substituted with a hydroxy group at position 6 and a propan-1-one side chain bearing a 3-amino group.
Properties
IUPAC Name |
3-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c10-2-1-8(12)11-4-6-3-7(5-11)9(6)13/h6-7,9,13H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLIYNRAMARSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, a bicyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 184.25 g/mol. The structural characteristics include:
- Bicyclic Framework : The azabicyclo structure allows for specific interactions with biological targets.
- Functional Groups : The presence of amino and hydroxyl groups enhances its reactivity and interaction with biomolecules.
The biological activity of 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Neurotransmitter Modulation | Alters levels of neurotransmitters in vitro | PubMed Study |
| Enzyme Inhibition | Inhibits acetylcholinesterase | Science.gov |
| Antioxidant Activity | Reduces oxidative stress in neuronal cultures | PMC Article |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one on cultured neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Enzyme Interaction
Research focused on the compound's interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission regulation. The compound demonstrated competitive inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic signaling.
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has been explored for its potential as a therapeutic agent due to its structural analogies with known pharmacophores.
Potential Therapeutic Areas :
- CNS Disorders : Its structural similarity to certain neurotransmitters suggests possible applications in treating conditions like depression and anxiety.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for various functionalizations, leading to diverse derivatives with potentially enhanced biological activities.
Synthesis Pathways :
- The synthesis of 3-amino derivatives often involves multi-step reactions starting from simpler azabicyclic compounds, showcasing its utility in synthetic pathways aimed at generating novel compounds for further testing.
Case Study 1: CNS Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 3-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one and evaluated their binding affinity to serotonin receptors. The results indicated that certain modifications significantly increased receptor affinity, suggesting a potential pathway for developing new antidepressants.
Case Study 2: Antimicrobial Properties
A recent investigation focused on the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that specific derivatives exhibited notable inhibitory effects, indicating their potential as lead compounds in antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and three analogs:
*Estimated based on structural analogs. †Exact purity unspecified; "standard purity" noted for commercial availability .
Research Findings and Implications
- Amino Group Reactivity: The 3-amino group in the target compound may serve as a site for derivatization (e.g., amide bond formation), a feature exploited in medicinal chemistry for prodrug design .
- Commercial Viability : Discontinuation of Analog 2 highlights challenges in synthesizing halogenated derivatives, possibly due to toxicity or instability .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including the target compound, typically follows a multi-step approach:
- Construction of the bicyclic core: Usually achieved by cyclization or ring-expansion reactions starting from suitable precursors such as spirocyclic oxetanyl nitriles or bicycloheptyl ketones.
- Introduction of functional groups: Hydroxyl and amino groups are introduced via selective reduction, amination, or hydroxyalkylation reactions.
- Final modifications: Formation of the propan-1-one (ketone) moiety and attachment of the amino substituent completes the molecule.
Preparation of the 3-Azabicyclo[3.1.1]heptane Core
A recent general method involves the reduction of spirocyclic oxetanyl nitriles to yield 3-azabicyclo[3.1.1]heptanes with high efficiency and scalability. This approach was demonstrated to provide a versatile platform for further functionalization and was successfully applied in drug design, e.g., replacing pyridine rings in antihistamines to improve physicochemical properties.
| Step | Reaction Type | Key Intermediate/Reactant | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of spirocyclic oxetanyl nitriles | Oxetanyl nitriles with spirocyclic structure | Precursor for bicyclic core formation |
| 2 | Reduction | Spirocyclic oxetanyl nitriles | Formation of 3-azabicyclo[3.1.1]heptane core |
Synthesis of Bicyclo[3.1.1]heptan-6-one Intermediates
An efficient two-step multigram synthesis of bicyclo[3.1.1]heptan-6-one derivatives, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been reported. This intermediate is crucial for derivatization on the cyclobutane ring, enabling selective functionalization that leads to conformationally restricted piperidine derivatives.
| Step | Reaction Type | Key Intermediate/Reactant | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization or ring formation | Suitable precursors (e.g., cyclobutane derivatives) | Formation of bicyclo[3.1.1]heptan-6-one core |
| 2 | Functionalization | Bicyclo[3.1.1]heptan-6-one | Platform for selective derivatization |
Functional Group Introduction and Final Assembly
The target compound features a hydroxy group at the 6-position and an amino-propanone side chain. The preparation involves:
- Hydroxylation: Introduction of the hydroxy group at the 6-position of the azabicycloheptane ring, often via selective oxidation or hydroxyalkylation.
- Amination and ketone formation: The 3-amino-1-propanone side chain is introduced by condensation reactions such as Schiff base formation followed by reduction or by direct alkylation with amino-propanone derivatives.
A patent (US4091020A) details methods for preparing di-bicyclo[3.1.1]heptyl ketones and their derivatives, including amino and hydroxy substitutions, through condensation and hydrogenation steps. This patent describes the use of ketone intermediates reacting with amines or aminoalkyl groups to yield polyamine derivatives structurally related to the target compound.
| Step | Reaction Type | Key Intermediate/Reactant | Outcome/Notes |
|---|---|---|---|
| 1 | Hydroxylation or hydroxyalkylation | Bicyclo[3.1.1]heptane core with ketone | Introduction of 6-hydroxy substituent |
| 2 | Schiff base formation or amination | Ketone intermediate + amino-propanone derivative | Formation of 3-amino-1-propanone side chain |
| 3 | Reduction or hydrogenation | Schiff base or imine intermediate | Final conversion to amino-ketone compound |
Summary Table of Preparation Steps
Research Findings and Scalability
- The reduction of spirocyclic oxetanyl nitriles to 3-azabicyclo[3.1.1]heptanes is scalable and has been demonstrated on multigram scales, making it practical for pharmaceutical applications.
- The bicyclo[3.1.1]heptan-6-one intermediates serve as versatile platforms for selective derivatization, enabling the introduction of amino and hydroxy functionalities with controlled regio- and stereochemistry.
- The overall synthetic route is modular, allowing for structural modifications at various stages, which is valuable for medicinal chemistry optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
